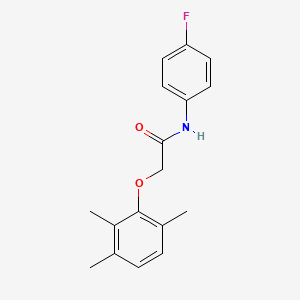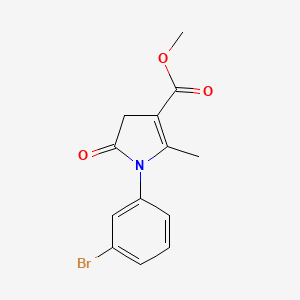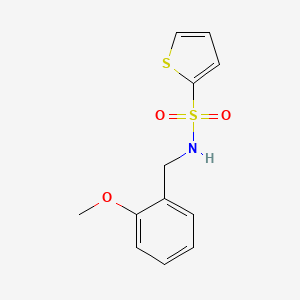![molecular formula C18H25NO2 B5677764 (3R*,4R*)-3-cyclopropyl-4-methyl-1-[3-(2-methylphenyl)propanoyl]-3-pyrrolidinol](/img/structure/B5677764.png)
(3R*,4R*)-3-cyclopropyl-4-methyl-1-[3-(2-methylphenyl)propanoyl]-3-pyrrolidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrrolidine derivatives, which are closely related to the compound , can be facilitated through Lewis acid-catalyzed reactions, showcasing a versatile approach for the construction of such structures. For instance, the reaction of arylvinylidenecyclopropanes with ethyl (arylimino)acetates in the presence of Lewis acid leads to the selective formation of pyrrolidine and tetrahydroquinoline derivatives, demonstrating a method that could potentially be applied or adapted for the synthesis of the target compound (Lu & Shi, 2007).
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives, such as those related to the compound, involves intricate stereochemistry, as evidenced by studies on activated cyclopropanes. These studies reveal that the stereochemistry of cyclopropane derivatives can significantly impact their reactivity and the outcome of chemical reactions, suggesting the importance of precise molecular structure determination in understanding the behavior of such compounds (Kojima, Hiroike, & Ohkata, 2004).
Chemical Reactions and Properties
Cyclopropanone equivalents derived from 3-chloropropionic acid, for instance, demonstrate the utility of cyclopropyl groups in synthetic chemistry. These equivalents can engage in a variety of reactions, forming diverse structures such as pyrroles, pyrrolines, and pyrrolizidines. This versatility indicates the potential chemical reactivity of the cyclopropyl group in the target compound (Wasserman, Dion, & Fukuyama, 1989).
Physical Properties Analysis
The physical properties of compounds are closely related to their molecular structures. For example, the crystal structure of certain cyclopropane derivatives reveals specific conformational features, such as envelope conformations of pyrrolidine and dihydropyran rings, which can influence physical properties like melting points, solubility, and crystallinity. These properties are crucial for understanding the compound's behavior in different environments (He, 2010).
Chemical Properties Analysis
The chemical properties of the compound can be inferred from related studies on pyrrolidine and cyclopropane derivatives. The reactivity of these groups, such as in the formation of cyclopropanes with diastereomeric ratios favoring specific stereochemical outcomes, highlights the significance of the compound's chemical properties. These properties determine its reactivity, stability, and potential applications in synthesis (Mohapatra, Guguloth, & Yadav, 2012).
Propriétés
IUPAC Name |
1-[(3R,4R)-3-cyclopropyl-3-hydroxy-4-methylpyrrolidin-1-yl]-3-(2-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-13-5-3-4-6-15(13)7-10-17(20)19-11-14(2)18(21,12-19)16-8-9-16/h3-6,14,16,21H,7-12H2,1-2H3/t14-,18+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVWBHUSBZFPQI-KDOFPFPSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1(C2CC2)O)C(=O)CCC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@]1(C2CC2)O)C(=O)CCC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R*,4S*)-4-cyclopropyl-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]pyrrolidin-3-amine](/img/structure/B5677690.png)

![5-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-piperidinone](/img/structure/B5677705.png)
![9-[(6-methyl-4-oxo-4H-pyran-2-yl)carbonyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5677709.png)
![4-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-3,6-dimethylisoxazolo[5,4-b]pyridine](/img/structure/B5677711.png)
![N-[(2-phenyl-1,3-oxazol-4-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5677726.png)
![(3S*,4R*)-1-{[6-(dimethylamino)pyridin-3-yl]carbonyl}-4-methylpiperidine-3,4-diol](/img/structure/B5677738.png)
![1-[(2-fluorophenoxy)acetyl]-4-methylpiperazine](/img/structure/B5677747.png)
![1-[2-oxo-2-(4-phenyl-1,4-diazepan-1-yl)ethyl]-4-phenylpyrrolidin-2-one](/img/structure/B5677754.png)
![(4S)-N-ethyl-4-{[(4-hydroxyphenyl)acetyl]amino}-1-[(methylthio)acetyl]-L-prolinamide](/img/structure/B5677756.png)

![2-methoxy-4-{(1E)-3-[7-(2-methoxyethyl)-2,7-diazaspiro[4.5]dec-2-yl]-1-propen-1-yl}phenol](/img/structure/B5677771.png)
